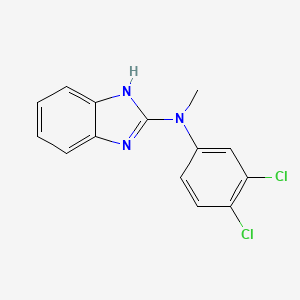

N-(3,4-Dichlorophenyl)-N-methyl-1H-benzimidazol-2-amine

Description

Properties

CAS No. |

917974-48-2 |

|---|---|

Molecular Formula |

C14H11Cl2N3 |

Molecular Weight |

292.2 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-N-methyl-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C14H11Cl2N3/c1-19(9-6-7-10(15)11(16)8-9)14-17-12-4-2-3-5-13(12)18-14/h2-8H,1H3,(H,17,18) |

InChI Key |

FICZTJWYAFBGBP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC(=C(C=C1)Cl)Cl)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Reaction of 3,4-Dichloroaniline with o-Phenylenediamine

One of the most common methods involves the reaction of 3,4-dichloroaniline with o-phenylenediamine. This method typically requires:

Reagents :

- 3,4-Dichloroaniline

- o-Phenylenediamine

- Solvent (commonly acetic acid or ethanol)

-

- Elevated temperatures (often around 150–200°C)

- Reaction time varies but is generally several hours

The reaction proceeds through a nucleophilic substitution mechanism where the amine group of o-phenylenediamine attacks the electrophilic carbon in the dichloroaniline, leading to the formation of N-(3,4-Dichlorophenyl)-N-methyl-1H-benzimidazol-2-amine. The final product is purified using recrystallization or chromatography techniques to achieve high purity levels.

One-Pot Synthesis Method

A more recent approach involves a one-pot synthesis that combines multiple steps into a single reaction vessel:

- Steps :

- N-substitution of o-phenylenediamine.

- Formation of thiourea.

- Cyclodesulfurization.

This method utilizes visible light as a catalyst-free approach and can achieve yields up to 92% across various examples. The advantages include reduced environmental impact due to less toxic solvents and simplified procedures.

Cyclization via Thiourea Derivatives

Another preparation route focuses on cyclization reactions involving thiourea derivatives:

- Reagents :

- Thiourea

- Appropriate electrophiles (e.g., isothiocyanates)

This method typically requires:

- Conditions :

- Mild temperatures (room temperature)

- Use of bases such as potassium carbonate

The cyclization occurs through a series of steps that ultimately yield this compound after purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Reaction with o-phenylenediamine | 3,4-Dichloroaniline, o-phenylenediamine | Elevated temperature (150–200°C) | Varies |

| One-pot synthesis | o-phenylenediamine, thiourea | Room temperature | Up to 92% |

| Cyclization via thiourea | Thiourea, isothiocyanates | Mild conditions | Varies |

Research indicates that this compound exhibits significant biological activity due to its unique structure. Studies have shown that compounds with similar structural motifs often interact with biological targets in ways that can inhibit specific enzymes or receptors involved in disease processes.

The one-pot synthesis method has been highlighted for its efficiency and environmental benefits, making it a promising avenue for industrial applications where scalability and reproducibility are crucial.

The preparation methods for this compound demonstrate a variety of approaches ranging from traditional multi-step reactions to innovative one-pot syntheses. Each method has its advantages and potential applications in pharmaceutical chemistry, particularly in developing new therapeutic agents.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N-methyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzimidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

N-(3,4-Dichlorophenyl)-N-methyl-1H-benzimidazol-2-amine exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives ranged from 1.27 µM to 5.85 µM against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also shown potential in anticancer applications. In vitro studies indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, suggesting enhanced efficacy against specific cancer cell lines such as HCT116 (human colorectal carcinoma) .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives, including this compound. The results indicated that several compounds displayed potent activity against both bacterial and fungal strains. The following table summarizes the MIC values observed:

| Compound | MIC (µM) | Bacterial Strains | Fungal Strains |

|---|---|---|---|

| N1 | 1.27 | Staphylococcus aureus | Candida albicans |

| N2 | 1.40 | Escherichia coli | Aspergillus niger |

| N3 | 2.60 | Klebsiella pneumoniae | - |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The findings revealed significant cytotoxicity with IC50 values indicating superior activity compared to traditional chemotherapeutics:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N-methyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles: The benzimidazole core in the target compound distinguishes it from thiazole (e.g., ), triazole (), and phenothiazine () derivatives.

- Substituent Effects : The 3,4-dichlorophenyl group is critical for bioactivity, as seen in pesticidal analogs like propanil . Positional isomerism (e.g., 2,4-dichloro vs. 3,4-dichloro) alters electronic and steric profiles, impacting receptor interactions .

Biological Activity

N-(3,4-Dichlorophenyl)-N-methyl-1H-benzimidazol-2-amine is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole ring substituted with a 3,4-dichlorophenyl group and a methyl group. Its molecular formula is and it has a molecular weight of approximately 292.2 g/mol . The presence of chlorine atoms in the phenyl group significantly affects its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may inhibit enzymes or receptors involved in disease processes, leading to various therapeutic effects. Although detailed studies are still required to elucidate the exact mechanisms involved, preliminary research suggests that the compound may modulate critical biological pathways .

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. This compound has shown promising results against various pathogens:

| Pathogen | Activity | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | Moderate to Good | 8 |

| Escherichia coli | Moderate | 16 |

| Pseudomonas aeruginosa | Moderate | 32 |

| Candida albicans | Moderate | 32 |

The compound's effectiveness against these pathogens indicates its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activities. Case studies have reported that the compound can induce apoptosis in cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound was shown to suppress tumor growth in vivo, with an IC50 value of 25.72 ± 3.95 μM .

This suggests that the compound could be a candidate for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

The SAR of benzimidazole derivatives indicates that modifications to the structure can significantly influence their biological activities. The presence of halogen atoms, such as chlorine in this compound, enhances potency compared to derivatives with fewer or no halogens. Variations in substitution patterns on the phenyl ring also affect the pharmacological profile .

Case Studies and Research Findings

Several studies have explored the biological activities of related benzimidazole compounds:

- Antibacterial Study : A series of benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds with similar substitutions exhibited varying degrees of antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy .

- Anticancer Evaluation : Research into other benzimidazole derivatives has shown promising results against various cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.